3,4-Diphenylaniline

Description

The exact mass of the compound 3,4-Diphenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Diphenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diphenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNQTSWLIUHTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325426 | |

| Record name | 3,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10569-67-2 | |

| Record name | NSC506444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Diphenylaniline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,4-Diphenylaniline Scaffold

3,4-Diphenylaniline, systematically known as [1,1':2',1''-Terphenyl]-4'-amine, is an aromatic amine characterized by a central aniline core substituted with two phenyl rings at the 3 and 4 positions. This terphenyl-like structure imparts unique electronic and photophysical properties, making it a molecule of significant interest in materials science and medicinal chemistry. The diphenylaniline scaffold is a recurring motif in a variety of functional molecules, and its derivatives have shown promise in applications ranging from organic electronics to therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic approaches, and potential applications of 3,4-Diphenylaniline, offering a valuable resource for researchers working with this versatile building block.

Chemical Structure and Identification

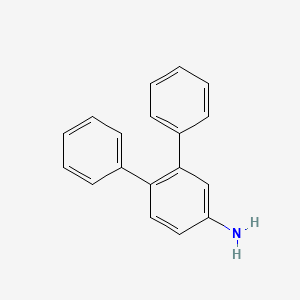

The chemical structure of 3,4-Diphenylaniline consists of a central benzene ring with an amino group at position 1, and two phenyl substituents at positions 3 and 4.

Caption: Chemical structure of 3,4-Diphenylaniline.

Table 1: Chemical Identifiers for 3,4-Diphenylaniline

| Identifier | Value | Source |

| IUPAC Name | 3,4-diphenylaniline | [2] |

| Synonym | [1,1':2',1''-Terphenyl]-4'-amine | [2] |

| CAS Number | 10569-67-2 | [2] |

| Molecular Formula | C₁₈H₁₅N | [2] |

| Molecular Weight | 245.32 g/mol | [2] |

| InChI Key | SGNQTSWLIUHTQZ-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of 3,4-Diphenylaniline is essential for its application in synthesis and materials development. While comprehensive experimental data is not widely published, a combination of data from chemical suppliers and computational predictions provides a useful profile of the compound.

Table 2: Physicochemical Properties of 3,4-Diphenylaniline

| Property | Value | Source |

| Melting Point | 94-95 °C | [3][4] |

| Boiling Point (Predicted) | 387.5 ± 21.0 °C | [3][5] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [3][4][5][6] |

| pKa (Predicted) | 4.00 ± 0.10 | [3] |

| Solubility | Expected to be soluble in common organic solvents such as ethers, toluene, and dichloromethane; sparingly soluble in alcohols; and poorly soluble in water, similar to other terphenyl and diphenylamine compounds.[7][8][9] | N/A |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3,4-Diphenylaniline. Below are the expected key features based on its structure and data for analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the 13 protons of the three phenyl rings. The two protons of the amine group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 18 distinct signals for the 18 carbon atoms, although some peaks in the aromatic region may overlap. The chemical shifts would be characteristic of aromatic carbons, with those directly attached to the nitrogen atom appearing at a different shift compared to the others.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching.[9][10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 245, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the phenyl rings.

Synthesis of 3,4-Diphenylaniline: A Strategic Approach

Proposed Synthetic Strategy via Sequential Suzuki Coupling

A plausible and efficient route to 3,4-Diphenylaniline involves a two-step sequence of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.[12][13][14][15][16][17][18][19]

Caption: Proposed synthetic workflow for 3,4-Diphenylaniline via sequential Suzuki coupling.

Conceptual Experimental Protocol: Suzuki Coupling Approach

-

Step 1: Monophenylation:

-

To a solution of a 3,4-dihaloaniline (e.g., 3-bromo-4-iodoaniline) in a suitable solvent such as dioxane or DMF, add phenylboronic acid (1.1 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

The choice of dihaloaniline with differential reactivity of the halogens (I > Br) allows for a selective first coupling at the more reactive position.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the resulting monophenylated intermediate by column chromatography.

-

-

Step 2: Diphenylation:

-

Subject the purified monophenylated intermediate to a second Suzuki coupling reaction under similar conditions, reacting it with another equivalent of phenylboronic acid.

-

The less reactive halogen will now participate in the coupling, leading to the formation of 3,4-Diphenylaniline.

-

Purify the final product by column chromatography and/or recrystallization to obtain the desired 3,4-Diphenylaniline.

-

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

An alternative and equally powerful strategy would be to construct the C-N bond in the final step using a Buchwald-Hartwig amination. This would involve the synthesis of a 3,4-diphenyl-substituted aryl halide or triflate, followed by its coupling with an ammonia equivalent or a protected amine.[20][21][22][23][24][25][26]

Caption: Alternative synthetic workflow via Buchwald-Hartwig amination.

Causality in Synthetic Choices:

-

The choice of a palladium catalyst and a suitable phosphine ligand is critical in both Suzuki and Buchwald-Hartwig reactions. Bulky, electron-rich ligands often enhance the catalytic activity and promote the desired coupling.[20]

-

The selection of the base is crucial for the efficiency of the transmetalation step in the Suzuki coupling and for the deprotonation of the amine in the Buchwald-Hartwig reaction.

-

Inert atmosphere conditions are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Potential Applications of 3,4-Diphenylaniline

The unique structure of 3,4-Diphenylaniline suggests its utility as a building block in several areas of research and development, particularly in materials science and medicinal chemistry.

Organic Electronics

The terphenyl core of 3,4-Diphenylaniline provides a rigid, conjugated system that can be functionalized to create materials with desirable electronic and photophysical properties.[27][28][29] The amino group serves as a versatile handle for further chemical modifications.

-

Organic Light-Emitting Diodes (OLEDs): Diarylamine and triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their suitable HOMO energy levels and good charge-carrier mobility.[30][31][32][33] 3,4-Diphenylaniline can serve as a precursor to more complex triarylamine-based materials for use in the emissive or hole-transport layers of OLED devices.

-

Organic Photovoltaics (OPVs): The electron-donating nature of the aniline moiety combined with the extended π-system of the terphenyl structure makes 3,4-Diphenylaniline a promising building block for donor materials in OPV devices.[28]

-

Fluorescent Probes and Sensors: The photophysical properties of terphenyl derivatives can be tuned by introducing various functional groups, leading to the development of fluorescent materials for sensing applications.[1][21][32][34][35][36][37]

Medicinal Chemistry

The diphenylamine scaffold is present in a number of biologically active compounds.[1][15][37][38][39] The structural rigidity and the potential for introducing diverse substituents make 3,4-Diphenylaniline an attractive starting point for the design and synthesis of novel therapeutic agents.

-

Antimicrobial and Anticancer Agents: Various derivatives of diphenylamine have been reported to exhibit antimicrobial and anticancer activities.[10][15][38][39] The 3,4-diphenyl substitution pattern offers a unique steric and electronic profile that could be explored for the development of new drug candidates.

-

Enzyme Inhibitors: The terphenyl framework can be functionalized to interact with the active sites of enzymes, making it a potential scaffold for the design of enzyme inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[27]

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is moderately toxic and handle with care.[4][6][27]

Conclusion

3,4-Diphenylaniline is a valuable chemical building block with a unique combination of structural, electronic, and photophysical properties. Its synthesis can be reliably achieved through modern cross-coupling methodologies, and its potential applications in organic electronics and medicinal chemistry are significant. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development in these exciting fields.

References

Click to expand

-

Understanding the Synthesis and Applications of Tetra-Aminophenyl Terphenyl. (URL: [Link])

-

Good Price CAS:10569-67-2 | [1,1':2',1''-Terphenyl]-4'-amine for Sale - Quotation - ALFA CHEMICAL. (URL: [Link])

-

3,4-Diphenylaniline | C18H15N | CID 350075 - PubChem. (URL: [Link])

-

10569-67-2, CasNo.10569-67-2 HENAN NEW BLUE CHEMICAL... (URL: [Link])

-

China CAS:10569-67-2 | [1,1':2',1''-Terphenyl]-4'-amine... - GNEE. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (URL: [Link])

-

Photophysical properties of functionalized terphenyls and implications to photoredox catalysis | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

-

Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (URL: [Link])

-

Thermal Stability of LED Molecules Triphenylamine-Based Aromatic Polyamides: Spectral and Electrochemistry Applications | Asian Journal of Chemistry. (URL: [Link])

-

Synthesis and Ethylene Reactivity of Dinuclear Iron and Cobalt Complexes Supported by Macrocyclic Bis-(pyridine-diimine) Lig- ands Containing Ortho-terphenyl Linkers - NSF Public Access Repository. (URL: [Link])

-

p-Terphenyl - OMLC. (URL: [Link])

-

DFT theoretical study and electronic properties study of organic semiconductor molecules based on terphenyl for organic photovoltaic and solar cell applications. | Siham Lakrikh | University Sultan Moulay Slimane, Morocco - 3rd International Conference on Advances and Innovative Discoveries in Chemistry. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers - MDPI. (URL: [Link])

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - ResearchGate. (URL: [Link])

-

Collection - Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])

-

[PDF] Synthesis, Characterization, and Biological Evaluation of ... (URL: [Link])

-

Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF - Slideshare. (URL: [Link])

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC - NIH. (URL: [Link])

-

(PDF) Materials used for organic light-emitting diodes - Organic electroactive compounds. (URL: [Link])

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (URL: [Link])

-

Suzuki cross-coupling reaction - YouTube. (URL: [Link])

-

High pressure synthesis of diphenylamine from aniline and phenol - ResearchGate. (URL: [Link])

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. (URL: [Link])

-

Diphenylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

DIPHENYLAMINE PRODUCT IDENTIFICATION. (URL: [Link])

-

(PDF) Novel Biphenylic 3, 4-dihydropyrimidine Derivatives as Anti-Microbial Agents: Synthesis, Characterization and in vitro Antimicrobial Activity - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])

-

Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Approaches for Long Lifetime Organic Light Emitting Diodes - PMC - NIH. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Solubility in organic solvents and water. : r/chemhelp - Reddit. (URL: [Link])

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 - YouTube. (URL: [Link])

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

-

Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs - ARC Journals. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-Diphenylaniline | C18H15N | CID 350075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. HYDROGENATED TERPHENYLS (40% HYDROGENATED) [training.itcilo.org]

- 5. chemos.de [chemos.de]

- 6. nj.gov [nj.gov]

- 7. rsc.org [rsc.org]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

- 12. 1222634-03-8|N-([1,1':4',1''-Terphenyl]-4-yl)-[1,1':2',1''-terphenyl]-4-amine|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 17. Diphenylamine [webbook.nist.gov]

- 18. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. p-Terphenyl: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. ossila.com [ossila.com]

- 32. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 33. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. omlc.org [omlc.org]

- 36. acs.figshare.com [acs.figshare.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,4-Diphenylaniline

An Essential Building Block for Advanced Materials and Therapeutic Discovery

Foreword

Welcome to this comprehensive technical guide on 3,4-Diphenylaniline. As a Senior Application Scientist, it is my privilege to present this resource for researchers, scientists, and professionals in drug development. This guide is designed to provide not just a collection of data, but a cohesive understanding of this molecule, from its fundamental properties to its synthesis and potential applications. The structure of this guide is intentionally fluid, designed to logically present the scientific narrative of 3,4-Diphenylaniline. Our focus is on the "why" behind the "how," offering insights grounded in established chemical principles and supported by verifiable data. Every piece of information is meticulously cited to ensure scientific integrity and to provide you with a gateway to further exploration.

Chemical Identity and Core Properties

3,4-Diphenylaniline, a unique aromatic amine, possesses a chemical architecture that makes it a molecule of significant interest in various scientific domains. Its core identity is defined by the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | 3,4-diphenylaniline | [1] |

| CAS Number | 10569-67-2 | [1] |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molecular Weight | 245.3 g/mol | [1] |

| Synonyms | [1,1':2',1''-Terphenyl]-4'-amine | [1] |

Computed Physicochemical Properties:

| Property | Value |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 245.120449483 |

| Monoisotopic Mass | 245.120449483 |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 19 |

| Complexity | 263 |

Source: PubChem CID: 350075[1]

Strategic Synthesis of 3,4-Diphenylaniline

The synthesis of 3,4-diphenylaniline can be strategically approached using modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The most logical and widely applicable methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, making it an ideal choice for introducing the phenyl groups onto the aniline core.[2][3][4] A plausible and efficient synthetic route would involve a double Suzuki-Miyaura coupling reaction starting from a dihalogenated aniline derivative.

Proposed Synthetic Workflow:

Caption: Suzuki-Miyaura synthesis of 3,4-Diphenylaniline.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried Schlenk flask, add 3,4-dibromoaniline (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Approach

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the formation of the C-N bond.[5][6][7][8][9] This approach would involve the coupling of a pre-formed diphenyl-substituted aryl halide with an amine source.

Proposed Synthetic Workflow:

Caption: Buchwald-Hartwig synthesis of 3,4-Diphenylaniline.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with 4-bromo-1,2-diphenylbenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

-

Reagent Addition: A strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq) is added. The amine source, which could be ammonia gas, a solution of ammonia in a solvent, or an ammonia surrogate like lithium bis(trimethylsilyl)amide, is then introduced.

-

Solvent and Reaction: Anhydrous toluene is added, and the Schlenk tube is sealed and heated to the appropriate temperature (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Following a similar work-up and purification procedure as the Suzuki-Miyaura coupling, the desired 3,4-diphenylaniline can be isolated.

Spectroscopic and Analytical Characterization

A comprehensive characterization of 3,4-diphenylaniline is crucial for confirming its identity and purity. The following spectroscopic techniques are essential for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm) due to the overlapping signals of the protons on the three phenyl rings. The protons on the aniline ring will be influenced by the amino group and the two phenyl substituents, leading to distinct chemical shifts compared to the protons on the substituent phenyl rings. The N-H proton will likely appear as a broad singlet.[10]

-

¹³C NMR: The carbon NMR spectrum should display a number of distinct signals in the aromatic region (typically δ 110-150 ppm), corresponding to the different carbon environments in the molecule. The carbon atoms directly attached to the nitrogen and the other phenyl groups will have characteristic chemical shifts.[10]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of 3,4-diphenylaniline. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 245, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-diphenylaniline would exhibit characteristic absorption bands:

-

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Analytical Separation Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a suitable method for the analysis and purification of 3,4-diphenylaniline.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of 3,4-diphenylaniline, particularly for assessing its purity and identifying any volatile impurities.[12]

Potential Applications in Research and Development

While specific applications for 3,4-diphenylaniline are not extensively documented in the initial search results, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

Diphenylamine and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] The 3,4-diphenylaniline scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. The two phenyl substituents offer sites for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation:

-

Anticancer Agents: Many anticancer drugs contain biaryl structures. The 3,4-diphenylaniline core could be elaborated to target specific enzymes or receptors involved in cancer progression.[14]

-

Antimicrobial Agents: The diphenylamine moiety is present in some antimicrobial compounds. Derivatives of 3,4-diphenylaniline could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[13]

Organic Electronics and Materials Science

The triphenylamine core, a close structural relative of 3,4-diphenylaniline, is a well-known building block for organic electronic materials due to its hole-transporting properties.[12][16][17] The electron-rich nature of the nitrogen atom and the extended π-conjugation provided by the phenyl rings in 3,4-diphenylaniline suggest its potential use in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of the hole-transport layer or as a host material for emissive dopants.

-

Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction solar cells.

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Safety and Handling

Conclusion and Future Outlook

3,4-Diphenylaniline is a molecule with significant untapped potential. Its synthesis is achievable through robust and versatile modern coupling reactions. While its specific properties and applications are yet to be fully explored, its structural similarity to well-established functional molecules in both medicinal chemistry and materials science makes it a highly attractive target for future research. This guide provides a foundational understanding of 3,4-diphenylaniline and aims to inspire further investigation into its unique characteristics and potential applications that could lead to advancements in both human health and technology.

References

-

PubChem. 3,4-Diphenylaniline. National Center for Biotechnology Information. [Link]

-

Kumar, A., & Mishra, A. K. (2014). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33–37. [Link]

-

An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. PMC. [Link]

-

Kadar, A., Peyre, L., Wortham, H., & Doumenq, P. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Journal of Chromatography B, 1114-1115, 134–140. [Link]

-

ChemHelper. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Insights into the spectral property and electronic structure of di-triphenylaniline-modified monothiophene, dithiophene and thienothiophene. ResearchGate. [Link]

- CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

-

Huang, C., Barlow, S., & Marder, S. R. (2011). Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. The Journal of organic chemistry, 76(8), 2386–2407. [Link]

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]

-

Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & pharmaceutical bulletin, 61(2), 151–159. [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]

-

A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

-

Wikipedia. Self-assembling peptide. [Link]

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. ResearchGate. [Link]

-

MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

-

Omidvar, A., & Ghiasi, R. (2024). Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells. Scientific reports, 14(1), 28867. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ChemInform Abstract: Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

- 1. 3,4-Diphenylaniline | C18H15N | CID 350075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 3,4-Diphenylaniline (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Diphenylaniline

Abstract

This technical guide offers a comprehensive analysis of the spectroscopic data for 3,4-diphenylaniline (C₁₈H₁₅N), a molecule of interest in materials science and synthetic chemistry. As a senior application scientist, this document moves beyond a simple recitation of data to provide an in-depth interpretation grounded in fundamental principles. We will explore the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, elucidating how the unique molecular architecture—a central aniline ring flanked by two phenyl substituents—governs its spectroscopic signature. This guide is designed for researchers and professionals in drug development and materials science, providing not only reference data but also the causal logic behind spectral features and robust, self-validating experimental protocols for its characterization.

Molecular Structure and Spectroscopic Implications

3,4-Diphenylaniline is an aromatic amine featuring a central aniline core with phenyl groups at the C3 and C4 positions. This structure, a derivative of the [1,1':2',1''-Terphenyl] system, possesses a high degree of π-conjugation across the three aromatic rings.[1] The key structural features influencing its spectroscopic profile are:

-

The Primary Amine (-NH₂) Group: This group is a powerful auxochrome and introduces characteristic signals in both IR and NMR spectra.

-

Three Aromatic Rings: The arrangement of these rings creates a complex and overlapping series of signals in NMR and distinct electronic transitions in UV-Vis spectroscopy.

-

Asymmetric Substitution: The 3,4-substitution pattern on the central aniline ring renders all aromatic protons and carbons chemically non-equivalent, leading to a complex but interpretable set of spectra.

The molecule's structure dictates its electronic and vibrational properties, which are directly probed by the spectroscopic methods discussed herein.

Caption: Molecular structure of 3,4-Diphenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework and confirm the identity and purity of 3,4-diphenylaniline.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in a molecule. For 3,4-diphenylaniline, the spectrum is dominated by signals in the aromatic region (δ 6.5-8.0 ppm) and a characteristic signal for the amine protons.

Causality Behind Signal Characteristics:

-

Aromatic Protons (δ 6.8 - 7.6 ppm): The 13 protons on the three aromatic rings will produce a complex and overlapping series of multiplets. The exact chemical shifts are determined by the electronic effects of the neighboring groups. The protons on the central aniline ring are influenced by the electron-donating amine group (-NH₂) and the phenyl substituents. The protons on the two peripheral phenyl rings will appear as multiplets characteristic of monosubstituted benzene rings.

-

Amine Protons (-NH₂, ~δ 3.7 ppm): The two amine protons typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal's broadness is a key identifying feature.

Table 1: Summary of Predicted ¹H NMR Spectral Data for 3,4-Diphenylaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.6 - 6.8 | Multiplet (m) | 13H | Ar-H (Protons on all three aromatic rings) |

| ~ 3.7 | Broad Singlet (br s) | 2H | -NH₂ |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all 18 carbon atoms are expected to be unique, though some signals in the aromatic region may overlap.

Causality Behind Signal Characteristics:

-

Aromatic Carbons (δ 115 - 150 ppm): The spectrum will show a cluster of signals in this region.

-

Carbons bonded to Nitrogen (C-N): The carbon atom directly attached to the electron-donating amine group (C5) will be shielded and appear at a relatively upfield position (~δ 115-120 ppm).

-

Substituted Carbons (C-C): The carbons bonded to the phenyl substituents (C3, C4) and the ipso-carbons of the substituent rings will be deshielded and appear further downfield.

-

Unsubstituted Carbons (C-H): The remaining aromatic carbons will resonate at intermediate chemical shifts.

-

Table 2: Summary of Predicted ¹³C NMR Spectral Data for 3,4-Diphenylaniline

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 140 - 148 | Ar-C | Quaternary carbons, including C-N and C-Ph attachments |

| ~ 115 - 135 | Ar-CH | Aromatic carbons bearing a hydrogen atom |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3,4-diphenylaniline sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shift of labile protons like those of the amine group.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This step is crucial for achieving high resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration).

-

For unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Analysis and Interpretation

The IR spectrum of 3,4-diphenylaniline will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the aromatic rings.

Causality Behind Key Absorptions:

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two distinct bands in this region: an asymmetric stretching band and a symmetric stretching band. The presence of this doublet is a strong indicator of the -NH₂ group.

-

Aromatic C-H Stretching (~3030 cm⁻¹): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds where the carbon is sp²-hybridized.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The spectrum will display several sharp bands in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the three aromatic rings.

-

C-N Stretching (1250-1350 cm⁻¹): The stretching vibration of the aryl C-N bond gives rise to a moderate to strong band in this region of the fingerprint area.

Table 3: Summary of Characteristic IR Absorptions for 3,4-Diphenylaniline

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~ 3030 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1520 - 1470 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aryl Amine |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This protocol is standard for obtaining high-quality IR spectra of solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of dry 3,4-diphenylaniline with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a good spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

Caption: Workflow for IR spectroscopy via the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For highly conjugated systems like 3,4-diphenylaniline, it serves as an excellent tool for confirming the extent of the π-electron system.

Spectral Analysis and Interpretation

The UV-Vis spectrum of 3,4-diphenylaniline is expected to show strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system.

Causality Behind Absorption Bands:

-

π → π Transitions:* The extended conjugation across the three phenyl rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift) compared to simpler systems like aniline or biphenyl.

-

Auxochromic Effects: The lone pair of electrons on the amine nitrogen atom participates in the resonance of the π-system, further extending conjugation and intensifying the absorption bands.

Based on data for related compounds like triphenylamine and substituted azulenes, the primary absorption maxima (λ_max) are expected in the 280-350 nm range.[5][6]

Table 4: Predicted UV-Vis Spectral Data for 3,4-Diphenylaniline (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~ 280 - 320 | High (> 10,000) | π → π* |

| ~ 240 - 260 | High | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures accurate and repeatable measurement of the absorption spectrum.

-

Solution Preparation:

-

Prepare a stock solution of 3,4-diphenylaniline of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 1x10⁻⁵ M). This ensures the measurement is within the linear range of the Beer-Lambert Law.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stable output.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder and run a baseline correction.

-

Rinse the sample cuvette with the analyte solution, then fill it and place it in the sample holder.

-

Run the scan to acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εcl).

-

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 3,4-diphenylaniline provides a unique fingerprint for its identification and purity assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum provides definitive evidence of the primary amine and aromatic functionalities, and the UV-Vis spectrum elucidates the nature of its extensive π-conjugated system. The methodologies and interpretative logic detailed in this guide establish a self-validating framework for researchers, ensuring data integrity and a deeper understanding of the relationship between molecular structure and its spectroscopic properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350075, 3,4-Diphenylaniline. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). Supplementary Data. Retrieved from [Link].

-

The Royal Society of Chemistry (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link].

-

Matrix Fine Chemicals. N,N-DIPHENYLANILINE | CAS 603-34-9. Retrieved from [Link].

-

MDPI (2021). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application. Molecules, 26(5), 1243. Retrieved from [Link].

-

Srivastava, S. L., et al. (2003). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 15(2), 1140-1142. Retrieved from [Link].

-

ResearchGate (2022). The UV-Vis absorption spectra of 3 and 4. Retrieved from [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032562). Retrieved from [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 155173574, 3-(4-aminophenyl)-N,N-diphenylaniline. Retrieved from [Link].

-

ResearchGate (2000). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link].

-

Chemsrc. 3,4-Dimethyl-N-phenylaniline | CAS#:17802-36-7. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex. Retrieved from [Link].

-

Wikipedia. Triphenylamine. Retrieved from [Link].

-

ResearchGate (2024). UV-Vis absorption and fluorescence data of diphenylaniline-azulenes 4 and 6. Retrieved from [Link].

-

UCLA Chemistry. IR Chart. Retrieved from [Link].

-

Oriental Journal of Chemistry (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Retrieved from [Link].

-

National Institute of Standards and Technology. Diphenylamine. NIST Chemistry WebBook. Retrieved from [Link].

-

MDPI (2020). Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. Molecules, 25(24), 5900. Retrieved from [Link].

-

ResearchGate (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Retrieved from [Link].

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. Retrieved from [Link].

-

University of Calgary. Sample IR spectra. Retrieved from [Link].

Sources

- 1. 3,4-Diphenylaniline | C18H15N | CID 350075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. Broadband Visible Light-Absorbing [70]Fullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Photophysical Properties of 3,4-Diphenylaniline Derivatives

Foreword: The Rising Prominence of 3,4-Diphenylaniline Derivatives in Photonic Research

To our colleagues in the fields of materials science, organic electronics, and drug development, this guide serves as a comprehensive exploration into the photophysical landscape of 3,4-diphenylaniline derivatives. These molecules, characterized by a unique non-planar structure, have emerged as a compelling class of compounds for a range of applications, from organic light-emitting diodes (OLEDs) to advanced fluorescent probes. Their inherent electronic architecture, featuring a triphenylamine-like core, provides a versatile platform for tuning light absorption and emission properties through strategic chemical modifications. This document is structured to provide not only a deep dive into the fundamental principles governing their photophysical behavior but also to equip researchers with the practical knowledge to synthesize, characterize, and ultimately harness the potential of these promising molecules. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

The Core Chromophore: Understanding the Electronic Structure of 3,4-Diphenylaniline

The foundational 3,4-diphenylaniline molecule, with the chemical formula C18H15N, consists of an aniline core with two phenyl groups substituted at the 3 and 4 positions.[1] This arrangement creates a sterically hindered, non-planar structure that is crucial to its photophysical properties. The nitrogen atom's lone pair of electrons can delocalize into the aniline ring, creating a donor-π system. The two additional phenyl rings act as further π-conjugated components, influencing the overall electronic landscape.

The photophysical behavior of these derivatives is largely dictated by intramolecular charge transfer (ICT) from the electron-donating amino group to an electron-accepting moiety.[2] The strategic placement of electron-donating (donor) and electron-withdrawing (acceptor) groups on the phenyl rings or the aniline nitrogen allows for precise tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO energy gap, in turn, governs the absorption and emission wavelengths of the molecule.[3]

Caption: General structure of 3,4-diphenylaniline with potential substitution sites.

Synthesis of 3,4-Diphenylaniline Derivatives: A Practical Approach

The synthesis of 3,4-diphenylaniline derivatives often involves a multi-step process, beginning with the formation of the core structure, followed by the introduction of various substituents. A common synthetic route involves the Skraup reaction, which can be used to synthesize quinoline derivatives from m-terphenylamine, a related starting material.[4] For creating a diverse library of derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, are invaluable for attaching a wide array of aryl or alkynyl groups to the core structure.[5]

Exemplary Synthetic Protocol: Sonogashira Coupling for Arylalkynyl Substitution

This protocol describes a general procedure for the synthesis of a 3,4-diphenylaniline derivative with an arylalkynyl substituent, a common modification to extend the π-conjugation and tune the photophysical properties.

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with a brominated 3,4-diphenylaniline derivative. This can be synthesized through standard bromination reactions.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the brominated 3,4-diphenylaniline derivative, the desired terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents) in a suitable solvent system, typically a mixture of toluene and triethylamine.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Causality in Protocol Design: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. Triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction. The choice of catalyst and co-catalyst is based on their established efficacy in promoting Sonogashira couplings. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Photophysical Characterization: A Suite of Spectroscopic Techniques

A thorough understanding of the photophysical properties of 3,4-diphenylaniline derivatives requires a combination of spectroscopic techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are the primary tools for investigating the electronic transitions in these molecules. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to move to an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

Experimental Protocol for UV-Vis and Fluorescence Measurements:

-

Sample Preparation: Prepare dilute solutions of the 3,4-diphenylaniline derivative in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) with concentrations in the micromolar range (e.g., 10⁻⁶ to 10⁻⁵ M) to avoid aggregation and inner filter effects.[7]

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer to record the absorption spectra and a spectrofluorometer for the emission spectra.

-

Data Acquisition: For absorption, scan a suitable wavelength range (e.g., 250-600 nm). For emission, excite the sample at its absorption maximum (λ_max,abs) and record the emission spectrum over a longer wavelength range.

-

Data Analysis: Determine the absorption maximum (λ_max,abs) and the emission maximum (λ_max,em). The Stokes shift, the difference in wavelength between the absorption and emission maxima, provides insight into the structural reorganization in the excited state.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] The relative method, using a well-characterized standard, is a widely accepted and reliable approach.[7]

Experimental Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F ≈ 0.90).[9]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Self-Validation: Plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard should yield linear plots passing through the origin. The ratio of the slopes can then be used in the calculation, providing a more robust determination of the quantum yield.

Fluorescence Lifetime (τ_F) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[8]

Experimental Protocol for TCSPC Measurement:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.

-

Data Acquisition: Excite the sample solution with short light pulses and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data until a sufficient number of photon counts are collected to form a decay histogram.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τ_F). For complex systems, a multi-exponential decay model may be necessary.

Caption: A streamlined workflow for the synthesis and photophysical characterization of 3,4-diphenylaniline derivatives.

Structure-Property Relationships: Tuning the Photophysical Behavior

The true power of the 3,4-diphenylaniline scaffold lies in its tunability. The introduction of different substituents at various positions can dramatically alter the photophysical properties.

-

Effect of Donor/Acceptor Strength: Attaching strong electron-donating groups (e.g., -NMe₂, -OMe) to the phenyl rings or the aniline nitrogen will raise the HOMO energy level, leading to a red-shift (longer wavelength) in both absorption and emission. Conversely, strong electron-withdrawing groups (e.g., -CN, -NO₂) will lower the LUMO energy level, also resulting in a red-shift. The combination of strong donors and acceptors creates a pronounced ICT character, often leading to large Stokes shifts and significant solvatochromism.[2]

-

Solvatochromism: 3,4-Diphenylaniline derivatives with a significant ICT character often exhibit solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a red-shift in the emission spectrum. This property makes these compounds promising candidates for use as fluorescent probes to investigate the polarity of microenvironments.

Table 1: Illustrative Photophysical Data for Hypothetical 3,4-Diphenylaniline Derivatives

| Derivative | Substituent (R) | Solvent | λ_max,abs (nm) | λ_max,em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ_F (ns) |

| 1 | H | Toluene | 350 | 420 | 4890 | 0.65 | 3.2 |

| 2 | 4'-NMe₂ | Toluene | 380 | 480 | 5480 | 0.85 | 4.1 |

| 3 | 4'-CN | Toluene | 365 | 450 | 5460 | 0.50 | 2.8 |

| 4 | 4'-NMe₂, 4''-CN | Toluene | 410 | 550 | 6050 | 0.75 | 3.8 |

| 4 | 4'-NMe₂, 4''-CN | Acetonitrile | 420 | 590 | 6980 | 0.45 | 2.5 |

Note: This table presents hypothetical data to illustrate the expected trends in photophysical properties based on substituent effects. Actual experimental values will vary.

Applications in Advanced Materials and Biotechnology

The tunable photophysical properties of 3,4-diphenylaniline derivatives make them highly attractive for a variety of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them excellent candidates for use as emitters in OLEDs. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum.[10]

-

Fluorescent Probes and Sensors: The sensitivity of their emission to the local environment (solvatochromism) allows for their use as probes to study the polarity of biological membranes or to detect the presence of specific analytes.

-

Non-linear Optics: The significant change in dipole moment upon excitation in donor-acceptor substituted derivatives can lead to large second-order non-linear optical properties, which are of interest for applications in telecommunications and optical computing.

Conclusion and Future Outlook

The 3,4-diphenylaniline core represents a robust and versatile platform for the design of novel photofunctional materials. The ability to systematically tune their absorption, emission, and excited-state dynamics through synthetic modification opens up a vast chemical space for exploration. Future research in this area will likely focus on the development of derivatives with enhanced two-photon absorption for bio-imaging, improved charge transport properties for more efficient OLEDs, and greater sensitivity and selectivity for advanced sensing applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to the continued advancement of this exciting class of molecules.

References

-

IUPAC. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]

-

Resch-Genger, U., Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C.D. (eds) Reviews in Fluorescence 2010. Springer, New York, NY. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]

-

Vidya-mitra. (2018, September 4). Fluorescence Quantum Yield and Lifetime [Video]. YouTube. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Föster, S., & Vögtle, F. (1998). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Angewandte Chemie International Edition, 37(13-14), 1799-1801. [Link]

-

Ghosh, S., et al. (2022). Journal of Photochemistry and Photobiology, 9, 100096. [Link]

-

Ooyama, Y., et al. (2021). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry, 45(47), 22359-22366. [Link]

-

Kauffmann, H. F., et al. (2005). 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. Journal of Physical Chemistry B, 109(36), 17089-17101. [Link]

-

Almáspay, D., et al. (2021). Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound. RSC Advances, 11(59), 37255-37262. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350075, 3,4-Diphenylaniline. Retrieved January 18, 2024 from [Link].

-

Barman, P., et al. (2020). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. New Journal of Chemistry, 44(23), 9689-9700. [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 35(1). [Link]

-

Khan, M. A., & Kalyanasundaram, K. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. Molecules, 12(5), 988-996. [Link]

-

Reddy, V. P., et al. (2006). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters, 16(10), 2723-2727. [Link]

-

An, Z., et al. (2009). Synthesis and Photophysical Properties of Donor- and Acceptor-Substituted 1,7-Bis(arylalkynyl)perylene-3,4:9,10-bis(dicarboximide)s. The Journal of Physical Chemistry B, 113(17), 5585-5594. [Link]

-

Müllen, K., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal, 26(53), 12050-12058. [Link]

-

Li, Y., et al. (2015). Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties. Molecules, 20(12), 22009-22020. [Link]

-

Laurent, G., et al. (2018). Comparative photophysical investigation of doubly-emissive photochromic-fluorescent diarylethenes. Physical Chemistry Chemical Physics, 20(4), 2460-2470. [Link]

-

Maniyar, A. K., et al. (2024). Photophysical studies on donor-p-acceptor substituted 1,3,4-oxadiazole derivatives for optoelectronic application: experimental and theoretical analysis. Journal of Optics, 53(1), 161-172. [Link]

-

Steponaitis, M., et al. (2019). Investigation of photophysical properties of triphenylamine phenylethenyl derivatives containing tertiary amine groups. Dyes and Pigments, 166, 122-129. [Link]

-

Li, Y., et al. (2020). Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. Molecules, 25(21), 5035. [Link]

Sources

- 1. 3,4-Diphenylaniline | C18H15N | CID 350075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api.creol.ucf.edu [api.creol.ucf.edu]

- 6. Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. youtube.com [youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. Sci-Hub. Investigation of photophysical properties of triphenylamine phenylethenyl derivatives containing tertiary amine groups / Dyes and Pigments, 2019 [sci-hub.kr]

The Strategic Utility of 3,4-Diphenylaniline in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, functional molecules. Among the vast arsenal of available synthons, 3,4-diphenylaniline emerges as a particularly compelling scaffold. Its unique structural and electronic features—a readily functionalizable aniline moiety electronically influenced by a vicinal diphenyl substitution pattern—render it a versatile intermediate for the development of novel materials in organic electronics and medicinal chemistry. This guide provides an in-depth exploration of 3,4-diphenylaniline, from its synthesis and characterization to its application as a pivotal component in the creation of high-performance organic materials.

Core Molecular Architecture and Physicochemical Properties

3,4-Diphenylaniline, with the molecular formula C₁₈H₁₅N, possesses a calculated molecular weight of 245.32 g/mol . The molecule's architecture is defined by an aniline core with two phenyl groups situated at the 3 and 4 positions of the aromatic ring. This specific arrangement imparts a unique set of electronic and steric properties that are central to its utility as a synthetic building block.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N | PubChem |

| Molecular Weight | 245.32 g/mol | PubChem |

| IUPAC Name | 3,4-diphenylaniline | PubChem |

| CAS Number | 10569-67-2 | PubChem |

Note: Experimental physical properties such as melting point, boiling point, and detailed solubility data are not consistently reported in publicly available databases and should be determined empirically upon synthesis.

The presence of the amine group provides a nucleophilic center and a site for further derivatization through a variety of well-established organic reactions. The adjacent diphenyl substitution pattern influences the electronic environment of the aniline ring, modulating its reactivity and imparting desirable photophysical and charge-transport properties to its derivatives.

Caption: Molecular structure of 3,4-diphenylaniline.

Strategic Synthesis of the 3,4-Diphenylaniline Core

The synthesis of 3,4-diphenylaniline can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer high yields and broad functional group tolerance, making them superior to classical methods. The two primary strategies involve sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Synthesis via Sequential Suzuki-Miyaura Coupling

A robust and high-yielding approach to 3,4-diphenylaniline involves a twofold Suzuki-Miyaura coupling reaction starting from a dihalogenated aniline derivative, such as 3,4-dibromoaniline, and an appropriate boronic acid.

An In-Depth Technical Guide to the Electronic Properties of 3,4-Diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of 3,4-Diphenylaniline. Designed for researchers and professionals in materials science and drug development, this document synthesizes fundamental principles with actionable experimental and computational protocols. Our focus is on elucidating the structure-property relationships that govern the electronic behavior of this intriguing molecule, thereby providing a robust framework for its application in novel electronic and pharmaceutical contexts.

Introduction: The Significance of the Diphenylaniline Scaffold

The diphenylaniline moiety is a cornerstone in the design of advanced organic materials. Its inherent electron-donating nature, coupled with a high degree of rotational freedom in its phenyl rings, allows for a remarkable tuning of electronic properties. These characteristics make diphenylamine derivatives, such as 3,4-Diphenylaniline, promising candidates for a range of applications, including as hole-transporting materials in organic light-emitting diodes (OLEDs), sensitizers in dye-sensitized solar cells (DSSCs), and as electroactive components in pharmaceutical agents.[1] Understanding the fundamental electronic parameters of 3,4-Diphenylaniline is therefore paramount to harnessing its full potential.

This guide will navigate through the essential electronic properties of 3,4-Diphenylaniline, detailing both the theoretical underpinnings and the practical methodologies for their characterization. We will explore its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and energy gap, providing a holistic view of its electronic landscape.

Fundamental Electronic Properties